(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone
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Overview
Description
(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE is a complex organic compound that features both indole and piperazine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Piperazine derivatives are also significant in medicinal chemistry due to their pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Indole and Piperazine Moieties: The final step involves coupling the indole and piperazine moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its pharmacological activities, including potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds like piperazine citrate and hydroxyzine share the piperazine moiety and are used in various pharmacological applications.
Uniqueness
(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE is unique due to its combined indole and piperazine moieties, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-22-19-10-6-5-9-18(19)15-20(22)21(25)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
YVCFFXXAFNCQNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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